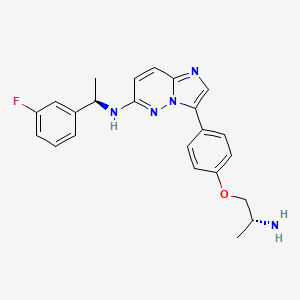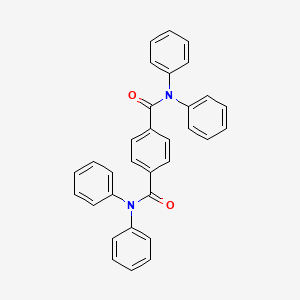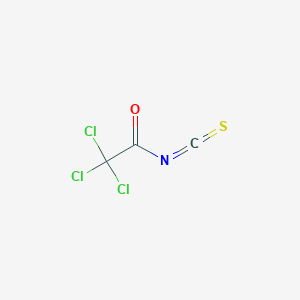
L-alpha-Amino-1H-pyrrole-1-hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-alpha-Amino-1H-pyrrole-1-hexanoic acid is an organic compound belonging to the class of alpha amino acids. These amino acids are characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound has been detected in various foods, including fish, green vegetables, and nuts, making it a potential biomarker for the consumption of these foods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-alpha-Amino-1H-pyrrole-1-hexanoic acid involves several steps, starting with the formation of the pyrrole ring. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The resulting pyrrole is then subjected to further reactions to introduce the hexanoic acid side chain and the alpha amino group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
L-alpha-Amino-1H-pyrrole-1-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
L-alpha-Amino-1H-pyrrole-1-hexanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role as a biomarker for the consumption of certain foods and its involvement in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of L-alpha-Amino-1H-pyrrole-1-hexanoic acid involves its interaction with specific molecular targets and pathways. As an alpha amino acid, it can participate in various biochemical reactions, including protein synthesis and metabolic pathways. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
L-alpha-Amino-1H-pyrrole-1-hexanoic acid can be compared with other similar compounds, such as:
L-alpha-Amino-1H-pyrrole-1-pentanoic acid: Similar structure but with a shorter side chain.
L-alpha-Amino-1H-pyrrole-1-heptanoic acid: Similar structure but with a longer side chain.
L-alpha-Amino-1H-pyrrole-1-butanoic acid: Similar structure but with an even shorter side chain.
The uniqueness of this compound lies in its specific side chain length, which can influence its chemical properties and biological activities.
Properties
CAS No. |
156539-32-1 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(2S)-2-amino-6-pyrrol-1-ylhexanoic acid |
InChI |
InChI=1S/C10H16N2O2/c11-9(10(13)14)5-1-2-6-12-7-3-4-8-12/h3-4,7-9H,1-2,5-6,11H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
KVCPIDDKLUDCQJ-VIFPVBQESA-N |
SMILES |
C1=CN(C=C1)CCCCC(C(=O)O)N |
Isomeric SMILES |
C1=CN(C=C1)CCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CN(C=C1)CCCCC(C(=O)O)N |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-((Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)thiazole](/img/structure/B1652591.png)






